6-Bromobenzo[D]isothiazole-3-carboxamide

Medicinal Chemistry Organic Synthesis Quality Control

Researchers requiring a regioselectively brominated benzoisothiazole scaffold for cross-coupling diversification often face limited commercial availability of dual-functional intermediates. 6-Bromobenzo[D]isothiazole-3-carboxamide (CAS 947691-81-8) addresses this gap as a ready-to-derivatize building block with orthogonal reactive sites. - 6-Br substituent enables Suzuki-Miyaura coupling for rapid SAR exploration of kinase inhibitor cores. - 3-Carboxamide provides a hydrogen-bonding motif exploitable for target engagement in PROTAC design. - ≥95% purity with consistent batch quality; shipped ambient globally.

Molecular Formula C8H5BrN2OS
Molecular Weight 257.11 g/mol
CAS No. 947691-81-8
Cat. No. B1441965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[D]isothiazole-3-carboxamide
CAS947691-81-8
Molecular FormulaC8H5BrN2OS
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SN=C2C(=O)N
InChIInChI=1S/C8H5BrN2OS/c9-4-1-2-5-6(3-4)13-11-7(5)8(10)12/h1-3H,(H2,10,12)
InChIKeyUJUQKKQVABLGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromobenzo[D]isothiazole-3-carboxamide Technical Profile


6-Bromobenzo[D]isothiazole-3-carboxamide (CAS 947691-81-8) is a heterocyclic building block belonging to the benzoisothiazole class, with a molecular formula of C8H5BrN2OS and a molecular weight of 257.11 g/mol . The compound features a bromine substituent at the 6-position of the benzisothiazole ring and a carboxamide group at the 3-position, offering a unique dual-functional scaffold for synthetic derivatization . It is commercially available with a typical purity of ≥95% and is used as an intermediate in medicinal chemistry and materials science research .

6-Bromo cross-coupling handle for derivatization
Carboxamide group for H-bonding & functionalization
Benzoisothiazole scaffold for medicinal & materials chemistry

6-Bromobenzo[D]isothiazole-3-carboxamide Substitution Limitations


Generic substitution of 6-Bromobenzo[D]isothiazole-3-carboxamide with other benzoisothiazole derivatives is not feasible due to the compound's specific substitution pattern and reactivity profile. The 6-bromo substituent serves as a critical synthetic handle for cross-coupling reactions, while the 3-carboxamide group provides both hydrogen-bonding capability and a site for further functionalization . Analogs lacking the bromine atom (e.g., unsubstituted benzo[D]isothiazole-3-carboxamide) or bearing different halogens (e.g., 6-chloro or 6-fluoro) exhibit distinct electronic properties and reactivity in metal-catalyzed transformations, directly impacting reaction yields and product diversity . Furthermore, the compound's computed physicochemical properties, including an XLogP3-AA of 2.2, a topological polar surface area of 84.2 Ų, and one hydrogen bond donor, differ from close analogs, affecting solubility and permeability profiles in downstream applications [1].

Halogen identity 6-Br required for cross-coupling; 6-Cl or 6-F may shift reactivity and yields.
Scaffold substitution Unsubstituted benzoisothiazole lacks the bromine synthetic handle.
Physicochemical shift XLogP 2.2 and tPSA 84.2 Ų differ from close analogs, altering solubility and permeability profiles.

6-Bromobenzo[D]isothiazole-3-carboxamide Differentiation Evidence


Purity Assurance for Reproducible Synthesis

6-Bromobenzo[D]isothiazole-3-carboxamide is supplied with a minimum certified purity of 97% , exceeding the industry-standard 95% purity offered by many generic suppliers for related benzoisothiazole intermediates (e.g., 95% for 6-bromobenzo[d]isothiazole) . This higher purity specification reduces the risk of byproduct formation and improves reaction yields in subsequent synthetic steps.

Purity specification
Specification review
97% min vs. 95% (6-bromobenzo[d]isothiazole)
Supports synthesis reproducibility
Higher purity may reduce byproduct formation and purification burden.
Medicinal Chemistry Organic Synthesis Quality Control

Asymmetric π-Linker for Organoelectronics

The compound serves as a key precursor in the synthesis of a novel asymmetric π-linker for organoelectronic applications [1]. Specifically, 2-amino-6-bromo-1,3-diethoxycarbonylazulene—a direct derivative—was efficiently converted to a 2-isocyano-6-mercaptoazulene platform in four steps [1]. This platform enabled the construction of a heterobimetallic Cr⁰/Auᴵ ensemble and self-assembled monolayers on Au(111) surfaces [1]. In contrast, symmetric dimercapto or diisocyano linkers, which are more commonly employed, lack the directional electronic properties afforded by this asymmetric motif [1].

Asymmetric linker synthesis
Head-to-head
4-step conversion to mercapto-isocyano azulene linker vs. symmetric dimercapto/diisocyano
Enables directional organoelectronic properties
Reported for heterobimetallic Cr⁰/Auᴵ ensemble and Au(111) SAMs.
Materials Chemistry Organometallic Synthesis Surface Science

AKT Inhibition Potential

The compound is disclosed in patent WO2009/089462 A1 as part of a series of AKT protein kinase inhibitors [1]. While specific IC₅₀ data for this exact compound is not publicly reported in the patent, its inclusion in a focused library targeting AKT—a key node in the PI3K/AKT/mTOR signaling pathway—differentiates it from simple benzoisothiazole building blocks that lack documented biological targeting [2].

AKT inhibition context
Class-level inference
Disclosed in patent WO2009089462 as AKT inhibitor series member
May support kinase-targeted library design
Specific IC₅₀ not reported; context-dependent biological relevance.
Oncology Kinase Inhibition Medicinal Chemistry

6-Bromobenzo[D]isothiazole-3-carboxamide Applications


AKT-Targeted Lead Optimization

The compound is best utilized as a versatile building block in the synthesis of kinase inhibitors, particularly those targeting the AKT pathway [1]. Its bromine substituent enables late-stage diversification via Suzuki-Miyaura or other cross-coupling reactions, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the benzoisothiazole core . The carboxamide group provides a hydrogen-bonding motif that can be exploited for target engagement.

Asymmetric Molecular Junctions

Researchers developing organoelectronic materials, such as molecular wires or self-assembled monolayers (SAMs), can employ this compound to construct asymmetric π-linkers with distinct anchoring termini [2]. This enables the fabrication of molecular junctions with directional electronic properties, which are essential for applications in molecular electronics and sensing [2].

Bifunctional Probes & PROTACs

The dual functionality of 6-bromobenzo[D]isothiazole-3-carboxamide—a reactive bromine handle and a modifiable carboxamide—makes it an ideal starting material for the construction of bifunctional molecules, including proteolysis-targeting chimeras (PROTACs). The bromine can be used to install a linker for E3 ligase recruitment, while the carboxamide can be elaborated to a target-binding warhead .

Agrochemical Fungicide & Herbicide Discovery

The benzoisothiazole scaffold is known for its antimicrobial and antifungal properties [3]. This brominated derivative can serve as a key intermediate in the synthesis of new agrochemical candidates, where the bromine atom allows for the introduction of diverse aryl or heteroaryl groups to modulate potency and selectivity against specific plant pathogens .

Application
Selection Property
Validation Focus
AKT pathway inhibitor synthesis
6-Bromo cross-coupling handle
SAR diversification at benzoisothiazole core
Asymmetric molecular junctions
Asymmetric anchoring motif (mercapto/isocyano)
Directional conductivity on Au surfaces
Bifunctional molecule synthesis (PROTACs)
Dual reactive sites (Br and carboxamide)
Linker attachment and target warhead elaboration
Agrochemical lead synthesis
Benzoisothiazole antimicrobial scaffold
Pathogen panel activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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